Pyridine, 4-[2-(octylsulfinyl)ethyl]-
Description
Pyridine, 4-[2-(octylsulfinyl)ethyl]- is a sulfur-containing pyridine derivative characterized by an octylsulfinyl group (-SO-octyl) attached via an ethyl linker to the 4-position of the pyridine ring. The sulfinyl group introduces polarity and chirality, which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
105163-65-3 |
|---|---|
Molecular Formula |
C15H25NOS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(2-octylsulfinylethyl)pyridine |
InChI |
InChI=1S/C15H25NOS/c1-2-3-4-5-6-7-13-18(17)14-10-15-8-11-16-12-9-15/h8-9,11-12H,2-7,10,13-14H2,1H3 |
InChI Key |
OKCJPEXNZFHTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves cycloaddition reactions, condensation reactions, or the use of catalysts. For Pyridine, 4-[2-(octylsulfinyl)ethyl]-, a common synthetic route might involve the reaction of pyridine with an appropriate sulfoxide and alkylating agent under controlled conditions. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes due to their efficiency and scalability. Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, offering advantages such as easy separation from the reaction medium and high surface area for reactions .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-(octylsulfinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or nickel catalysts, various alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.
Scientific Research Applications
Pyridine, 4-[2-(octylsulfinyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-(octylsulfinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
(a) 4-(2-(Phenylthio)ethyl)pyridine
- Structure : Features a phenylthio (-S-phenyl) group instead of octylsulfinyl.
- Molecular Weight : 215.31 g/mol (vs. theoretical ~297.46 g/mol for the target compound).
- Properties: Reduced hydrophobicity compared to the octylsulfinyl analog due to the shorter phenyl group. Sulfur's oxidation state (thioether vs.
(b) Pyridine, 2-(4-ethylphenyl)-5-octyl
(c) Di-[2-(4-pyridyl)ethyl]sulfide
- Structure : Symmetric sulfide linkage between two 4-pyridylethyl groups.
- Molecular Weight : 244.36 g/mol.
- Properties : Lower molecular weight and higher symmetry compared to the target compound. Used in coordination chemistry for metal complex synthesis .
Sulfur-Containing Pyridine Derivatives
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